molecular formula C12H18FN5 B11741631 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11741631
M. Wt: 251.30 g/mol
InChI Key: HTOAZOZRMBASQR-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and fluoro substituents. Common reagents used in these reactions include hydrazines, alkyl halides, and fluorinating agents. The reaction conditions may vary, but they generally involve heating under reflux and the use of solvents such as ethanol or toluene .

Chemical Reactions Analysis

1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-5-18-11(6-8(2)15-18)14-7-10-9(3)16-17(4)12(10)13/h6,14H,5,7H2,1-4H3

InChI Key

HTOAZOZRMBASQR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

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